N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)ethanesulfonamide is a complex organic compound that features a unique combination of functional groups, including azetidine, pyrrolidine, and ethanesulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)ethanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the pyrrolidine ring via nucleophilic substitution or cycloaddition reactions.
- Attachment of the cyclopropylethynyl and fluorobenzyl groups through coupling reactions.
- Final sulfonamide formation via sulfonylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)ethanesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other azetidine or pyrrolidine derivatives with comparable functional groups. Examples could be:
- N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)methanesulfonamide
- N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)propanesulfonamide
Uniqueness
The uniqueness of N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)ethanesulfonamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could include enhanced binding affinity to specific targets, improved stability, or novel reactivity patterns.
Properties
Molecular Formula |
C22H28FN3O3S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[(2S,3S)-1-(azetidine-1-carbonyl)-2-[[3-(2-cyclopropylethynyl)-2-fluorophenyl]methyl]pyrrolidin-3-yl]ethanesulfonamide |
InChI |
InChI=1S/C22H28FN3O3S/c1-2-30(28,29)24-19-11-14-26(22(27)25-12-4-13-25)20(19)15-18-6-3-5-17(21(18)23)10-9-16-7-8-16/h3,5-6,16,19-20,24H,2,4,7-8,11-15H2,1H3/t19-,20-/m0/s1 |
InChI Key |
PZZLZMACRRLUHK-PMACEKPBSA-N |
Isomeric SMILES |
CCS(=O)(=O)N[C@H]1CCN([C@H]1CC2=C(C(=CC=C2)C#CC3CC3)F)C(=O)N4CCC4 |
Canonical SMILES |
CCS(=O)(=O)NC1CCN(C1CC2=C(C(=CC=C2)C#CC3CC3)F)C(=O)N4CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.